6-(4-benzylpiperidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-28-16-24-27-22(28)31-14-11-23-21(30)19-7-8-20(26-25-19)29-12-9-18(10-13-29)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMROMWJXMPLRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyridazine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant research findings.
Structural Characteristics
The compound belongs to a class of piperidine derivatives, characterized by:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Pyridazine moiety : A six-membered ring containing two nitrogen atoms.
- Triazole group : A five-membered ring containing three nitrogen atoms.
These structural features contribute to its potential bioactivity, particularly in modulating enzyme activities and receptor interactions.
Inhibition of Monoamine Oxidases (MAO)
Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against monoamine oxidases (MAO), specifically MAO-A and MAO-B. The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity:
- MAO-A : IC50 values range from 12.02 μM to >100 μM across various derivatives.
- MAO-B : IC50 values range from 0.039 μM to 6.71 μM, suggesting a stronger inhibitory effect compared to MAO-A .
This inhibition is significant as MAOs are involved in the metabolism of neurotransmitters such as serotonin and dopamine, implicating the compound in potential neuropharmacological applications.
Antioxidant Activity
The antioxidant properties of related compounds were evaluated using various assays, including DPPH and ABTS radical scavenging tests. Compounds structurally similar to this compound exhibited notable scavenging activity against free radicals, indicating potential protective effects against oxidative stress .
Study on Neuroprotective Effects
A study conducted on neuroprotective effects demonstrated that compounds with similar structures could reduce neuronal apoptosis induced by oxidative stress in vitro. The mechanism was attributed to the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the piperidine and triazole rings significantly affect biological activity. For instance:
- Substituents on the benzyl group enhance MAO-B inhibition.
- The presence of electron-withdrawing groups increases the overall potency against both MAO isoforms .
Data Tables
Comparison with Similar Compounds
Core Pyridazine Derivatives
Compound A: 6-(Cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide (Bristol-Myers Squibb, 2023–2025)
- Structural Differences :
- Functional Implications :
Compound B : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1)
Triazole-Thioether Derivatives
Compound C: N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Structural Differences :
- Functional Implications :
Comparative Data Table
Key Research Findings
Target Compound :
Compound A (Bristol-Myers Squibb) :
Compound B (VUAA1) :
- Activity in sensory neurons highlights the versatility of triazole-thioether motifs in receptor modulation .
Q & A
Q. Strategies for metabolite identification :
- Workflow :
- Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor.
- Phase II metabolism : Add UDP-glucuronic acid for glucuronidation assays.
- Detection : Use high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition .
Tables for Key Comparisons
Q. Table 1. Reaction Conditions for Analog Synthesis
| Intermediate | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridazine core | DMF | HATU | 65 | |
| Triazole-thioethyl | Ethanol | EDCI | 45 | |
| Final coupling | DCM | DIPEA | 78 |
Q. Table 2. Biological Activity of Structural Analogues
| Compound | Target | IC₅₀ (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Triazolopyridazinone | p38 MAPK | 0.8 | >100 | |
| 4-Fluorophenyl analog | TAK1 | 1.2 | 85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
